trans-4-{[({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid
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Overview
Description
trans-4-{[({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid: is a complex organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a chromenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-{[({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid can be achieved through a multi-step process involving the following key steps:
Formation of the chromenyl moiety: This step involves the synthesis of 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-ol through a cyclization reaction.
Attachment of the chromenyl moiety to the cyclohexane ring: This is achieved through an esterification reaction where the chromenyl moiety is reacted with trans-4-aminomethylcyclohexanecarboxylic acid.
Final product formation: The final step involves the acetylation of the amino group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromenyl moiety.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids and ketones.
Reduction: Alcohols and alkanes are typical products.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Receptor Binding: It could potentially bind to specific receptors in biological systems.
Medicine
Drug Development: The compound’s structure suggests potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Material Science: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of trans-4-{[({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The chromenyl moiety may play a key role in binding to these targets, while the cyclohexane ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
trans-4-{[({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid: is similar to other chromenyl-containing compounds such as flavonoids and coumarins.
Cyclohexane derivatives: Compounds like trans-4-aminomethylcyclohexanecarboxylic acid share structural similarities.
Uniqueness
- The combination of a chromenyl moiety with a cyclohexane ring and a carboxylic acid group makes this compound unique.
- Its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science highlight its versatility.
Properties
Molecular Formula |
C26H26ClNO6 |
---|---|
Molecular Weight |
483.9 g/mol |
IUPAC Name |
4-[[[2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C26H26ClNO6/c1-15-24(17-6-8-19(27)9-7-17)25(30)21-11-10-20(12-22(21)34-15)33-14-23(29)28-13-16-2-4-18(5-3-16)26(31)32/h6-12,16,18H,2-5,13-14H2,1H3,(H,28,29)(H,31,32) |
InChI Key |
GGMIXPCGIQZRRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)NCC3CCC(CC3)C(=O)O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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